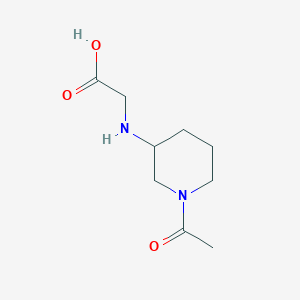

(1-Acetyl-piperidin-3-ylamino)-acetic acid

Description

(1-Acetyl-piperidin-3-ylamino)-acetic acid (CAS: 1353974-44-3) is a piperidine derivative featuring an acetylated amino group at the 3-position of the piperidine ring and a carboxylic acid moiety via a methylene linker. Its molecular formula is C₉H₁₆N₂O₃ (MW: 200.24) . Its polar surface area (TPSA: ~60.8 Ų) and hydrogen-bonding capacity (HBD: 2, HBA: 5) suggest moderate solubility and permeability, making it a candidate for further pharmacokinetic optimization .

Properties

IUPAC Name |

2-[(1-acetylpiperidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(6-11)10-5-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLOJQSVOEAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-piperidin-3-ylamino)-acetic acid typically involves the reaction of piperidine derivatives with acetic anhydride and glycine derivatives. One common synthetic route includes the acetylation of piperidine followed by the introduction of the amino acetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s secondary amine and acetylated piperidine ring make it susceptible to oxidation under specific conditions:

-

Piperidine Ring Oxidation : The piperidine moiety may undergo oxidation to form N-oxides or ring-opened products. For example, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) could oxidize the tertiary amine to an N-oxide.

-

Amino-Acetic Acid Unit : The glycine-like fragment might be oxidized at the α-carbon under strong oxidative conditions (e.g., KMnO₄), forming a ketone or carboxylic acid derivative.

Nucleophilic Substitution

The acetyl group and amino-acetic acid moiety participate in nucleophilic reactions:

For instance, treatment with SOCl₂ converts the carboxylic acid to an acyl chloride, enabling subsequent coupling with amines .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acetyl Group Hydrolysis : Trifluoroacetic acid (TFA) or aqueous HCl can deacetylate the piperidine nitrogen, yielding (piperidin-3-ylamino)-acetic acid .

-

Amide Bond Cleavage : Strong bases (e.g., NaOH) or enzymes (e.g., peptidases) may hydrolyze the amino-acetic acid unit, though this is less common due to steric hindrance.

Amide Bond Formation

The carboxylic acid group readily forms amides via activation:

-

Reagents : HOBt/HBTU or DCC/NHS facilitate coupling with primary/secondary amines .

-

Example : Conjugation with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one under HBTU activation produces complex heterocyclic amides .

Cyclization Reactions

Intramolecular reactions are feasible due to the proximity of functional groups:

-

Intramolecular Aza-Michael Addition : Under organocatalytic conditions (e.g., quinoline/TFA), the amine may attack an α,β-unsaturated carbonyl generated in situ, forming fused piperidine systems .

-

Radical-Mediated Cyclization : Cobalt(II) catalysts or electrochemical methods could induce radical intermediates, leading to spirocyclic or bridged piperidines .

Radical Reactions

Recent advances highlight potential radical-based modifications:

-

C–H Amination : Copper-catalyzed N–F bond activation generates N-radicals, enabling intramolecular cyclization via hydrogen atom transfer .

-

Oxidative Coupling : Electrochemical methods (anodic oxidation) may couple the compound with aromatic systems, forming biaryl piperidine derivatives .

Stereoselective Transformations

Chiral catalysts influence reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

Drug Development : (1-Acetyl-piperidin-3-ylamino)-acetic acid serves as a building block for synthesizing pharmaceutical compounds. It has been investigated for potential therapeutic effects in various diseases, particularly in neurodegenerative disorders.

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it demonstrated significant cytotoxicity against hypopharyngeal tumor cells in vitro, outperforming standard treatments like bleomycin .

Neuroprotective Effects : The compound has been explored for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. This inhibition may enhance cholinergic signaling, offering therapeutic benefits for conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study on FaDu hypopharyngeal tumor cells revealed that this compound exhibited superior cytotoxicity compared to standard treatments. The research employed a three-component cycloaddition reaction followed by an enamine reaction to synthesize derivatives with enhanced biological activity.

Case Study 2: Neuroprotection

In research focused on Alzheimer's treatment, the compound was evaluated for its ability to inhibit cholinesterases. Results indicated significant inhibition rates, suggesting its potential as a dual inhibitor that could improve cognitive function by increasing acetylcholine levels in the brain .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1-Acetyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism of action is subject to ongoing research and may vary based on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table compares (1-Acetyl-piperidin-3-ylamino)-acetic acid with analogs differing in substituents, stereochemistry, and functional groups:

*Estimated using analogous compounds.

Biological Activity

(1-Acetyl-piperidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The synthesis typically involves the formation of the piperidine ring followed by functionalization to introduce the acetyl and amino groups. Common synthetic routes include cyclization under acidic or basic conditions, followed by acetylation and methylation reactions to achieve the desired structure .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors involved in pain modulation and neurotransmission. The compound has shown potential as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways. This dual targeting may enhance analgesic efficacy compared to selective drugs .

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. In studies involving animal models, compounds with similar piperidine structures have demonstrated broad-spectrum analgesic activity, suggesting that this compound may also be effective in managing pain .

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. These compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters, thus enhancing cholinergic signaling in the brain .

Case Studies

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of a series of piperidine derivatives, including this compound, in animal models of pain. The results indicated that these compounds significantly reduced pain responses compared to controls, supporting their use in pain management therapies .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that piperidine derivatives exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that this compound could serve as a lead compound for further anticancer drug development .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.